molecular formula C8H14N2OS B2420954 3-Pentyl-2-sulfanylideneimidazolidin-4-one CAS No. 860030-16-6

3-Pentyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B2420954
CAS RN: 860030-16-6
M. Wt: 186.27
InChI Key: GUGKELXAUUBCNA-UHFFFAOYSA-N
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Description

The compound “3-Pentyl-2-sulfanylideneimidazolidin-4-one” belongs to a class of organic compounds known as imidazolidinones . These are cyclic compounds containing an imidazolidine ring, which is a five-member ring with two nitrogen atoms at positions 1 and 3, and a ketone group .


Synthesis Analysis

While specific synthesis methods for “3-Pentyl-2-sulfanylideneimidazolidin-4-one” are not available, similar compounds such as “5-benzylidene-2-sulfanylideneimidazolidin-4-one” and “5-cinnamylidene-2-sulfanylideneimidazolidin-4-one” have been synthesized and studied . The exact chemical structure of these molecules has not yet been determined since they can potentially exist in several tautomeric and geometric forms .

Scientific Research Applications

Future Directions

The future research directions for “3-Pentyl-2-sulfanylideneimidazolidin-4-one” could include further studies on its synthesis, structure, and potential applications. Given the biological activities observed in similar compounds, it may be worthwhile to explore its potential uses in pharmaceuticals or other industries .

properties

IUPAC Name

3-pentyl-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-2-3-4-5-10-7(11)6-9-8(10)12/h2-6H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGKELXAUUBCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentyl-2-sulfanylideneimidazolidin-4-one

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